Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole class. Isoxazoles are five-membered heterocyclic aromatic compounds containing one oxygen atom and one nitrogen atom in the 1 and 2 positions, respectively. These compounds are valuable building blocks in organic synthesis and are known for their biological activity. [] Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. [] It is specifically recognized as a precursor in the development of novel voltage-gated sodium channel type 1.7 inhibitors. []
The synthesis of Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate and its derivatives has been reported in several studies. One common method involves a multi-step process beginning with the reaction of substituted hydrazine hydrochloride with a 2-(methoxyimino)-4-oxoalkanoate intermediate. [] This reaction leads to the formation of a pyrazolecarboxylic acid derivative, which can be further modified to obtain the target compound. Another approach utilizes the reaction of Methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate with methanesulfonamide to form Methyl 2-[(methylsulfonyl)amino]-6-(trifluoromethyl)-3-pyridine-carboxylate. This intermediate undergoes alkylation with methyl iodide followed by cyclization to yield a thiazine derivative. [] Further modifications can then be introduced to synthesize Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate.
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate exhibits reactivity towards glutathione (GSH) and cysteine, particularly in the presence of NADPH-dependent metabolism. [] Trapping studies with human liver microsomes revealed the formation of GSH and cysteine conjugates directly attached to the 5′-methyl group of the isoxazole ring. [] This reactivity is attributed to a bioactivation mechanism involving the oxidation of the 5′-methyl group to a stabilized enimine intermediate, which subsequently undergoes nucleophilic attack by GSH.
Although a specific mechanism of action for Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is not explicitly described within the provided abstracts, its derivatives, particularly as voltage-gated sodium channel type 1.7 inhibitors, likely exert their effects by interacting with the channel's pore region, thereby modulating sodium ion flux across neuronal membranes. [] This modulation can alter neuronal excitability and subsequently impact downstream signaling pathways.
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate serves as a crucial building block in synthesizing novel compounds for drug discovery and development. Its application is primarily focused on developing central nervous system-targeted therapeutics. [] Specifically, it is a key intermediate in producing voltage-gated sodium channel type 1.7 inhibitors, a promising target for treating various neurological disorders. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7